molecular formula C10H13F2NO3 B1489200 (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995793-16-2

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

カタログ番号: B1489200
CAS番号: 1995793-16-2
分子量: 233.21 g/mol
InChIキー: VSSOALUYZJSCQO-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H13F2NO3 and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 1995810-63-3, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F2N1O3C_{11}H_{14}F_2N_1O_3, with a molecular weight of 233.21 g/mol. The structure features a piperidine ring substituted with a difluoromethyl group, which is significant for its biological activity.

Potential Targets:

  • Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have been identified as selective PARP inhibitors, which play a crucial role in DNA repair mechanisms and are targeted in cancer therapies .
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this pathway has been linked to anti-inflammatory and anticancer effects .

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated promising antitumor activities. For instance, studies have shown that derivatives exhibiting the difluoromethyl group can enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms .

CompoundActivityReference
NMS-P118Potent PARP-1 inhibitor
VestipitantSelective NK(1) receptor antagonist
CJ-887High affinity STAT3 inhibitor

Case Studies

  • In Vivo Efficacy : In preclinical models, compounds structurally related to this compound have shown significant tumor reduction when used in combination with other chemotherapeutics such as Temozolomide .
  • Pharmacokinetics : Studies on similar compounds indicate favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, which are essential for therapeutic applications .
  • Selectivity : Structural optimization efforts have led to the development of selective inhibitors that minimize off-target effects, enhancing safety profiles in therapeutic contexts .

科学的研究の応用

Cancer Treatment

One of the primary applications of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is in cancer research. It has been investigated as a potential inhibitor of specific proteins that play a crucial role in tumor growth and metastasis.

Case Study: STAT3 Inhibition
Research has shown that compounds with similar structures can inhibit the STAT3 protein, which is often overexpressed in various cancers. For instance, a study highlighted the design of small molecules that target the SH2 domain of STAT3, demonstrating that modifications to the difluoromethyl group can enhance binding affinity and selectivity for STAT3 inhibitors .

Neuropharmacology

The compound is also being explored for its effects on neurological disorders. Its piperidine structure suggests potential interactions with neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety.

Research Findings
Studies have indicated that piperidine derivatives can modulate neurotransmitter receptors, suggesting that this compound may possess similar properties, warranting further investigation into its neuropharmacological effects.

Proteolysis Targeting Chimeras (PROTACs)

Another innovative application involves using this compound in the design of PROTACs. These are bifunctional molecules that induce targeted protein degradation, offering a novel approach to therapy by eliminating disease-causing proteins rather than merely inhibiting them.

Mechanism of Action
The incorporation of difluoromethyl groups has been shown to enhance the stability and efficacy of PROTACs against their targets, making this compound a candidate for further development in this area .

Table 1: Summary of Research Applications

Application AreaDescriptionRelevant Studies
Cancer TreatmentInhibition of STAT3 proteinStudies on small molecule inhibitors
NeuropharmacologyPotential modulation of neurotransmitter systemsInvestigations into piperidine effects
PROTAC DevelopmentTargeted protein degradationResearch on PROTAC efficacy

特性

IUPAC Name

(E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOALUYZJSCQO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。